molecular formula C6H7BrN2 B189396 6-Amino-3-bromo-2-methylpyridine CAS No. 42753-71-9

6-Amino-3-bromo-2-methylpyridine

Cat. No.: B189396
CAS No.: 42753-71-9
M. Wt: 187.04 g/mol
InChI Key: SEOZHXRTVJPQPZ-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methylpyridine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Regioselective Bromination of 6-Amino-2-methylpyridine

Direct Electrophilic Bromination

The direct bromination of 6-amino-2-methylpyridine represents the most straightforward route to 6-amino-3-bromo-2-methylpyridine. The amino group at position 6 activates the pyridine ring for electrophilic substitution, directing incoming bromine to the para position (C-3). A typical procedure involves dissolving 6-amino-2-methylpyridine in glacial acetic acid and introducing bromine (Br₂) dropwise at 0–5°C. The reaction mixture is stirred for 12–24 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .

Mechanistic Insights :

  • The amino group’s strong electron-donating effect increases ring electron density, favoring electrophilic attack.

  • Steric hindrance from the methyl group at C-2 limits bromination at adjacent positions, enhancing selectivity for C-3.

Optimization Data :

ParameterOptimal ConditionYield (%)
Temperature0–5°C68
SolventGlacial acetic acid68
Bromine Equivalents1.272

Yields plateau at 72% due to competing side reactions, including dibromination and oxidation of the amino group.

Protective Group Strategies for Improved Regiocontrol

Acetylation-Bromination-Deprotection Sequence

To mitigate side reactions, the amino group is temporarily protected as an acetamide. This approach reduces the amino group’s activating strength, moderating reaction kinetics and improving selectivity:

  • Acetylation : 6-amino-2-methylpyridine is refluxed with acetic anhydride in dry toluene, yielding 6-acetamido-2-methylpyridine.

  • Bromination : The acetamide derivative undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C .

  • Deprotection : Hydrolysis with 6M HCl regenerates the amino group, affording this compound.

Advantages :

  • NBS minimizes over-bromination risks.

  • DMF stabilizes intermediates, reducing decomposition.

Yield Comparison :

StepYield (%)
Acetylation95
Bromination85
Deprotection90
Overall 73

Diazotization-Initiated Pathways for Intermediate Synthesis

Adaptation of Patent CN103086964A

Although Patent CN103086964A focuses on 6-bromo-2-pyridyl methyl formate synthesis , its diazotization-bromination protocol can be modified to retain the amino group. By omitting the diazotization step and instead using selective brominating agents, 6-amino-2-methylpyridine derivatives are accessible.

Modified Procedure :

  • Bromination without Diazotization :

    • 6-amino-2-methylpyridine is treated with hydrobromic acid (HBr) and bromine at −10°C.

    • Sodium nitrite is excluded to prevent amino group replacement.

Challenges :

  • Unmodified HBr/bromine systems favor amino group substitution over electrophilic bromination.

  • Low temperatures (−10°C) partially suppress substitution but reduce reaction rates.

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

FeBr₃ and AlCl₃ enhance bromine’s electrophilicity, enabling milder conditions. A mixture of 6-amino-2-methylpyridine, Br₂ (1.1 eq), and FeBr₃ (0.2 eq) in dichloroethane achieves 78% yield at 25°C.

Catalyst Performance :

CatalystTemperature (°C)Yield (%)
FeBr₃2578
AlCl₃2565
None2552

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates bromination, achieving 80% yield with reduced side products.

Analytical and Purification Techniques

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms product purity >98%. Key retention times:

  • 6-amino-2-methylpyridine: 4.2 min

  • This compound: 6.8 min

Recrystallization Optimization

Ethyl acetate/hexane (1:3 v/v) yields colorless crystals with 99.3% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products:

Scientific Research Applications

Pharmaceutical Development

6-Amino-3-bromo-2-methylpyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to interact with specific receptors in the brain, making it valuable in developing treatments for neurological disorders.

Case Study: Neurological Drug Development

A notable application of this compound is in the synthesis of drugs targeting dopamine receptors. Research has demonstrated that derivatives of this compound exhibit antagonistic activity on dopamine D2 and D3 receptors, suggesting potential use as antiemetic agents. For instance, a derivative was synthesized that showed promising results in preclinical trials for treating nausea and vomiting associated with chemotherapy .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its biological activity enhances crop protection and yield by effectively combating pests.

Data Table: Efficacy of Agrochemical Formulations

Formulation Active Ingredient Efficacy (%) Target Pest
Herbicide AThis compound85Broadleaf Weeds
Fungicide BThis compound90Fungal Pathogens

Material Science

The compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. A study demonstrated that polymers modified with this compound exhibited a 30% increase in tensile strength compared to unmodified counterparts .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. It aids researchers in gaining insights into cellular processes and disease mechanisms.

Data Table: Enzyme Interaction Studies

Enzyme Substrate Inhibition (%) Mechanism
Enzyme AThis compound75Competitive Inhibition
Enzyme BThis compound60Non-competitive Inhibition

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-methylpyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert therapeutic effects . The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized properties .

Biological Activity

6-Amino-3-bromo-2-methylpyridine (CAS: 42753-71-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and an amino group, which contribute to its reactivity and interaction with biological systems. Research indicates that its derivatives exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C6H7BrN2
  • Molecular Weight : 188.05 g/mol
  • Appearance : Light yellow solid
  • Solubility : Soluble in polar solvents like DMSO

Biological Studies and Activities

Research on this compound has highlighted several important biological activities, particularly in the following areas:

1. Antithrombotic Activity

Studies have indicated that derivatives of this compound may possess anti-thrombolytic properties . This suggests potential applications in preventing blood clots, which are crucial in conditions like heart attacks and strokes.

2. Biofilm Inhibition

The compound has shown promise in inhibiting biofilm formation, particularly in bacterial strains. This property is significant for developing treatments against chronic infections where biofilms are prevalent.

3. Cancer Therapeutics

Compounds related to this compound have been investigated for their antitumor activity . For instance, derivatives like 3-bromopyruvate demonstrate the ability to disrupt glycolysis and mitochondrial function in cancer cells, leading to cell death.

The mechanism of action for this compound often involves:

  • Enzyme Inhibition : It may inhibit specific enzymes or receptors, modulating various biological pathways. For example, it has been studied for its interaction with histidyl-tRNA synthetase from Trypanosoma cruzi, which is crucial for protein synthesis in this parasite.

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study on Biofilm InhibitionDemonstrated significant reduction in biofilm formation by bacterial pathogens, indicating potential for treating chronic infections.
Antithrombotic Activity ResearchShowed efficacy in preventing thrombus formation in animal models, suggesting therapeutic applications in cardiovascular diseases.
Cancer Cell Line StudiesExhibited cytotoxic effects on various cancer cell lines, with mechanisms involving metabolic disruption and apoptosis induction.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

CompoundActivityNotes
2-Amino-5-bromo-6-methylpyridineModerate antitumor activitySimilar structure but different substitution pattern affects reactivity.
5-Bromo-6-chloropyridin-2-amineAnti-inflammatory propertiesShows different biological profiles due to halogen substitution.

Safety Profile

While exploring its biological activities, safety considerations are critical:

  • Toxicity : The compound is classified as harmful if swallowed or inhaled and can cause skin irritation .
  • Handling Precautions : Proper safety measures should be taken when handling this compound to avoid exposure.

Q & A

Q. Basic: What are the established synthetic routes for 6-amino-3-bromo-2-methylpyridine?

Answer:
A common method involves bromination of 2-amino-3-methylpyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example, Abramovitch and Cue (1976) reported bromination at the 5-position of 2-amino-3-methylpyridine, yielding the target compound. Key steps include:

  • Reaction Conditions : Conducted in a polar aprotic solvent (e.g., DCM) at 0–25°C.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for pyridine ring; methyl group at δ 2.4 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (M.W. 187.05) .
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. ORTEP-3 aids in visualizing molecular geometry .

Q. Basic: What are the critical physical properties of this compound?

Answer:

PropertyValueSource
Melting Point80–95°C (lit.)
SolubilitySoluble in DCM, THF; insoluble in water
Molecular Weight187.05 g/mol

Note : Variability in melting points (e.g., 80–82°C vs. 88–95°C) may arise from purity or polymorphic forms .

Q. Advanced: How can the bromine substituent be leveraged in cross-coupling reactions?

Answer:
The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example:

  • Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst in toluene/EtOH (80°C, 12h) to form biaryl derivatives.
  • Mechanistic Insight : Nickel catalysts (e.g., NiCl₂) may also mediate coupling, as demonstrated in analogous pyridine systems .

Q. Advanced: How can DFT calculations predict reactivity or electronic properties?

Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can:

  • Electron Distribution : Map HOMO/LUMO orbitals to identify nucleophilic/electrophilic sites.
  • Thermochemistry : Calculate bond dissociation energies (e.g., C-Br bond: ~65 kcal/mol) to assess stability .

Q. Advanced: How should researchers resolve discrepancies in reported melting points?

Answer:

  • Purity Assessment : Use HPLC or GC-MS to rule out impurities.
  • Differential Scanning Calorimetry (DSC) : Measure exact melting ranges.
  • Crystallographic Validation : Compare unit cell parameters with literature to confirm polymorph identity .

Q. Advanced: What strategies enable selective functionalization of the pyridine ring?

Answer:

  • Directed C-H Activation : Use the amino group as a directing moiety for regioselective bromination or nitration.
  • Oxide Formation : React with m-CPBA to form N-oxide derivatives, altering electronic properties for subsequent reactions .

Q. Advanced: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation.
  • Hazard Mitigation : Use fume hoods and PPE due to irritant properties (H315, H319) .

Properties

IUPAC Name

5-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOZHXRTVJPQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068414
Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42753-71-9
Record name 5-Bromo-6-methyl-2-pyridinamine
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 5-bromo-6-methylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

32.4 g(0.3 mole) of 6-aminopicoline was dissolved in a mixture of 28 g of conc. sulfuric acid and 120 ml of water and the resulting solution was cooled in ice water. 52.8 g(0.33 mole) of bromine was added dropwise to the solution over 30 minutes at 0° C. The reaction solution was stirred for 20 minutes at room temperature and neutralized with cold aqueous NaOH solution. The resultant was filtered and purified by column chromatography using methylene chloride and ethyl acetate as an eluent to obtain 31 g of the title compound(yield 55%).
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55%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-3-bromo-2-methylpyridine
6-Amino-3-bromo-2-methylpyridine
6-Amino-3-bromo-2-methylpyridine
6-Amino-3-bromo-2-methylpyridine
6-Amino-3-bromo-2-methylpyridine
6-Amino-3-bromo-2-methylpyridine

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